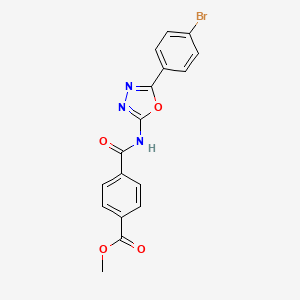

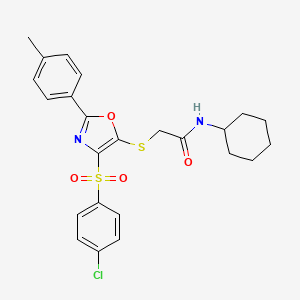

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis details for “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” are not available, a related study on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia designed 26 new compounds by modifying 3-ethyl-benzo[d]isoxazole core with sulfonamides .Molecular Structure Analysis

The molecular formula of “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” is C15H18N2O2S and its molecular weight is 290.38.Aplicaciones Científicas De Investigación

Nucleophilic Side Chains of Proteins

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound sharing a structural motif with N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide, demonstrates its utility as a reagent for nucleophilic side chains of proteins. This compound reacts nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions, establishing its role as a spectrophotometric probe for these amino acids in proteins. This application is crucial for understanding protein structure and function, potentially aiding in the identification of therapeutic targets (Llamas et al., 1986).

Drug Metabolism Studies

In the realm of drug metabolism, N-substituted derivatives of isoxazolyl propanamides have been evaluated for their muscle relaxant and anticonvulsant activities. These studies highlight the structural-activity relationships necessary for optimizing therapeutic potential, emphasizing the importance of the isoxazolyl group in modulating biological activity. Such research aids in the development of safer and more effective pharmacotherapies (Tatee et al., 1986).

Mecanismo De Acción

While the specific mechanism of action for “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” is not available, a related study on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives showed that these compounds exhibited potent BRD4 binding activities . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Direcciones Futuras

The compound “N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide” has potential therapeutic properties, and related compounds have shown promise as BRD4 inhibitors against acute myeloid leukemia . These findings suggest that this compound may serve as a new lead compound for further drug development .

Propiedades

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-12-11-13(19-17-12)7-9-16-15(18)8-10-20-14-5-3-2-4-6-14/h2-6,11H,7-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVDGFSNBRZCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(phenylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)